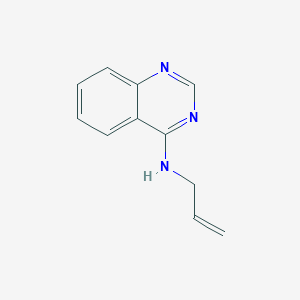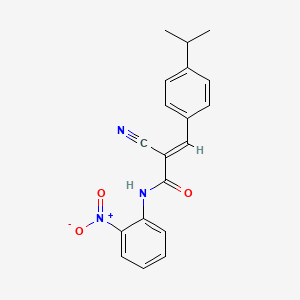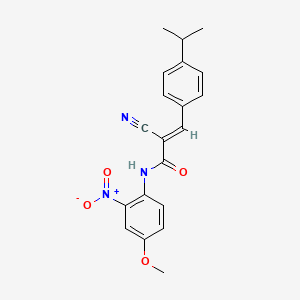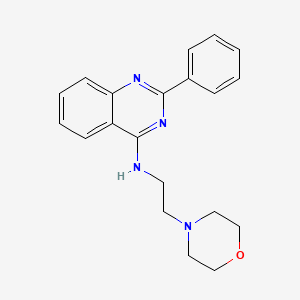
N-allylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allylquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This compound has garnered interest due to its potential biological and pharmacological activities, making it a valuable compound in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-allylquinazolin-4-amine typically involves the reaction of 2-aminobenzonitrile with allyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reaction is carried out in a suitable solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-allylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazolin-4-one derivatives, amine derivatives, and various substituted quinazolines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-allylquinazolin-4-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: this compound and its derivatives are being investigated as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of N-allylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in cancer research, this compound derivatives may inhibit protein kinases involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenylquinazolin-4-amine
- N-aryl-2-trifluoromethyl-quinazoline-4-amine
- 4(3H)-quinazolinone derivatives
Uniqueness
N-allylquinazolin-4-amine is unique due to the presence of the allyl group, which can impart distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and can influence the compound’s reactivity and pharmacokinetics. Compared to other quinazoline derivatives, this compound may offer advantages in terms of selectivity and potency in certain applications.
Propriétés
IUPAC Name |
N-prop-2-enylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-7-12-11-9-5-3-4-6-10(9)13-8-14-11/h2-6,8H,1,7H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZZSOVFEYXXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![dimethyl 2-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B7742198.png)
![propan-2-yl 4-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7742203.png)
![ethyl 2-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7742219.png)


![(E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B7742233.png)
![(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide](/img/structure/B7742239.png)
![17-butyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-12-amine](/img/structure/B7742246.png)
![1-[3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride](/img/structure/B7742254.png)


![butyl N'-[(E)-benzylideneamino]carbamimidothioate;2,4,6-trinitrophenol](/img/structure/B7742288.png)
![benzyl N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]carbamimidothioate;2,4,6-trinitrophenol](/img/structure/B7742296.png)

